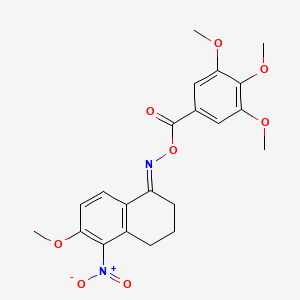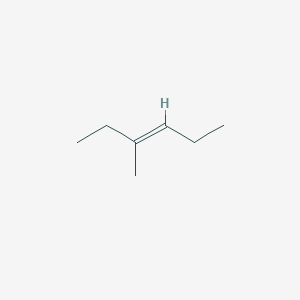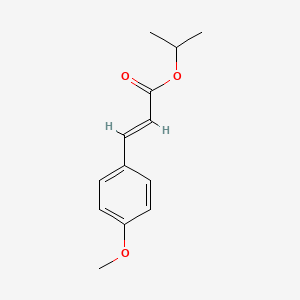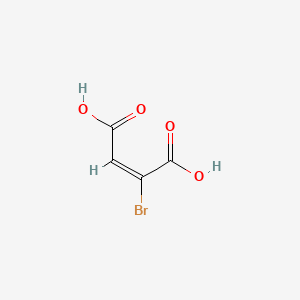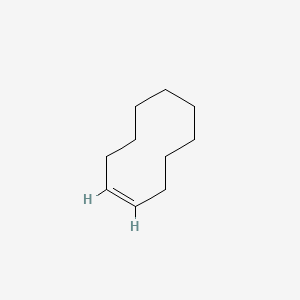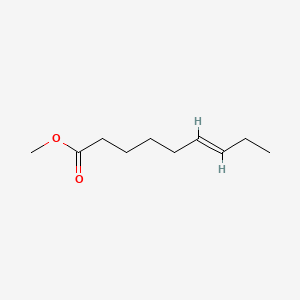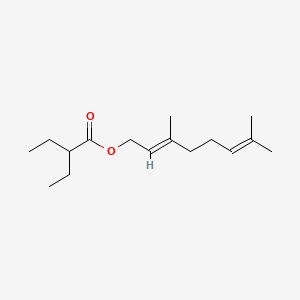
Geranyl-2-ethylbutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Geranyl-2-ethylbutyrate is an organic compound belonging to the class of fatty alcohol esters. It is characterized by its pleasant aroma and is commonly used in the flavor and fragrance industry. The compound has the molecular formula C16H28O2 and a molecular weight of 252.39 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Geranyl-2-ethylbutyrate can be synthesized through an esterification reaction between geraniol and 2-ethylbutyric acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of geranyl 2-ethylbutyrate often involves the use of biocatalysts. Enzymatic synthesis using lipases, such as Candida antarctica lipase B, has been shown to be effective. This method offers a greener alternative to traditional chemical synthesis, as it operates under milder conditions and reduces the need for toxic solvents .
Análisis De Reacciones Químicas
Types of Reactions
Geranyl-2-ethylbutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Geranyl aldehyde and 2-ethylbutyric acid.
Reduction: Geraniol and 2-ethylbutanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Geranyl-2-ethylbutyrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and enzymatic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: Widely used in the flavor and fragrance industry to impart fruity and floral notes to products
Mecanismo De Acción
The mechanism of action of geranyl 2-ethylbutyrate involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, altering their permeability and affecting cellular processes. The compound’s ester group can undergo hydrolysis, releasing geraniol and 2-ethylbutyric acid, which can further interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
Geranyl butyrate: Similar in structure but with a butyric acid moiety instead of 2-ethylbutyric acid.
Geranyl acetate: Contains an acetate group instead of 2-ethylbutyric acid.
Geranyl isovalerate: Features an isovaleric acid moiety instead of 2-ethylbutyric acid
Uniqueness
Geranyl-2-ethylbutyrate is unique due to its specific ester group, which imparts distinct olfactory properties. Its synthesis using biocatalysts also makes it a more environmentally friendly option compared to similar compounds .
Propiedades
Número CAS |
73019-14-4 |
|---|---|
Fórmula molecular |
C16H28O2 |
Peso molecular |
252.39 g/mol |
Nombre IUPAC |
[(2E)-3,7-dimethylocta-2,6-dienyl] 2-ethylbutanoate |
InChI |
InChI=1S/C16H28O2/c1-6-15(7-2)16(17)18-12-11-14(5)10-8-9-13(3)4/h9,11,15H,6-8,10,12H2,1-5H3/b14-11+ |
Clave InChI |
PFVYLGTZGQUUOT-SDNWHVSQSA-N |
SMILES |
CCC(CC)C(=O)OCC=C(C)CCC=C(C)C |
SMILES isomérico |
CCC(CC)C(=O)OC/C=C(\C)/CCC=C(C)C |
SMILES canónico |
CCC(CC)C(=O)OCC=C(C)CCC=C(C)C |
Densidad |
0.889-0.896 |
| 85136-39-6 73019-14-4 |
|
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


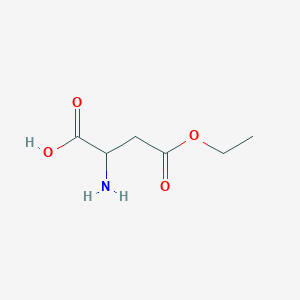
![1'-benzoyl-2'-(3-methoxybenzoyl)-5'-methylspiro[1H-indole-3,3'-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline]-2-one](/img/structure/B1623633.png)
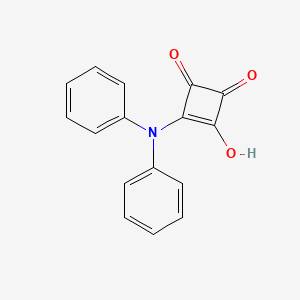

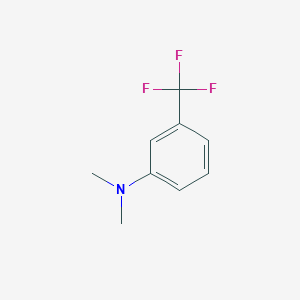
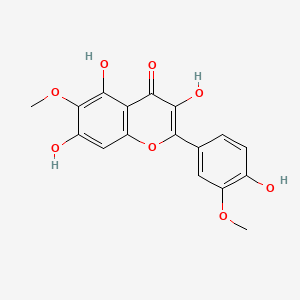
![9-Borabicyclo[3.3.1]nonane, 9-(2-propenyl)-](/img/structure/B1623642.png)
